

An In-depth Technical Guide to the Chemical Properties of 9-Anthraldehyde Hydrazone

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Compound of Interest

Compound Name: 9-Anthraldehyde hydrazone

Cat. No.: B15378616

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **9-Anthraldehyde hydrazone**, a compound of interest in various fields of chemical research and development. This document details its synthesis, physicochemical characteristics, spectral data, and reactivity profile, based on currently available scientific literature.

Chemical and Physical Properties

9-Anthraldehyde hydrazone is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The introduction of the hydrazone functional group imparts specific chemical reactivity and potential biological activity to the anthracene scaffold.

Table 1: Physicochemical Properties of **9-Anthraldehyde Hydrazone**

Property	Value	Reference
CAS Number	7512-18-7	[1][2]
Molecular Formula	C ₁₅ H ₁₂ N ₂	[1][3][4][5]
Molecular Weight	220.27 g/mol	[1][2][3][4]
Melting Point	125-126 °C	[2]
Appearance	Yellow solid	[6]

Synthesis of 9-Anthraldehyde Hydrazone

The synthesis of **9-Anthraldehyde hydrazone** is typically achieved through the condensation reaction of 9-Anthraldehyde with hydrazine hydrate.

Materials:

- 9-Anthraldehyde (1.06 g, 5.16 mmol)
- Hydrazine monohydrate (64%-65%, 3 mL)
- Absolute ethanol (10 mL)

Procedure:

- To a solution of 9-anthraldehyde in absolute ethanol at room temperature, add hydrazine monohydrate.
- Heat the reaction mixture under reflux for 2 hours.
- After cooling to room temperature, filter the resulting yellow powder.
- Recrystallize the crude product from ethanol to yield pure **9-Anthraldehyde hydrazone**.

Materials:

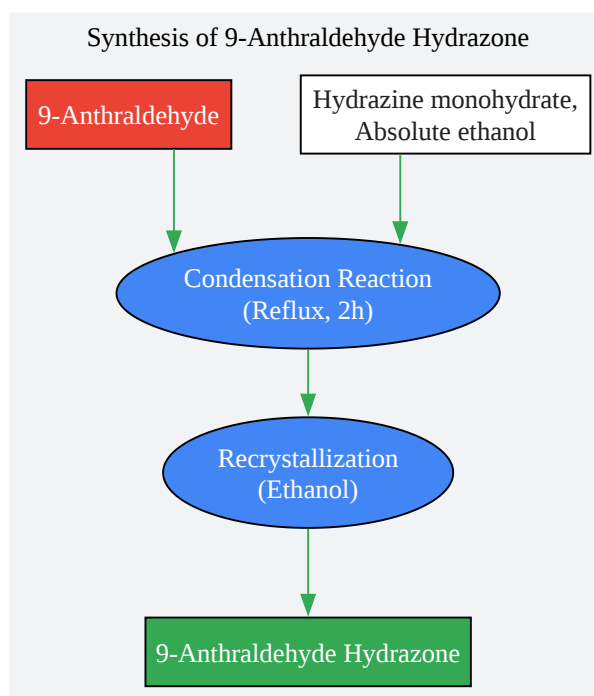
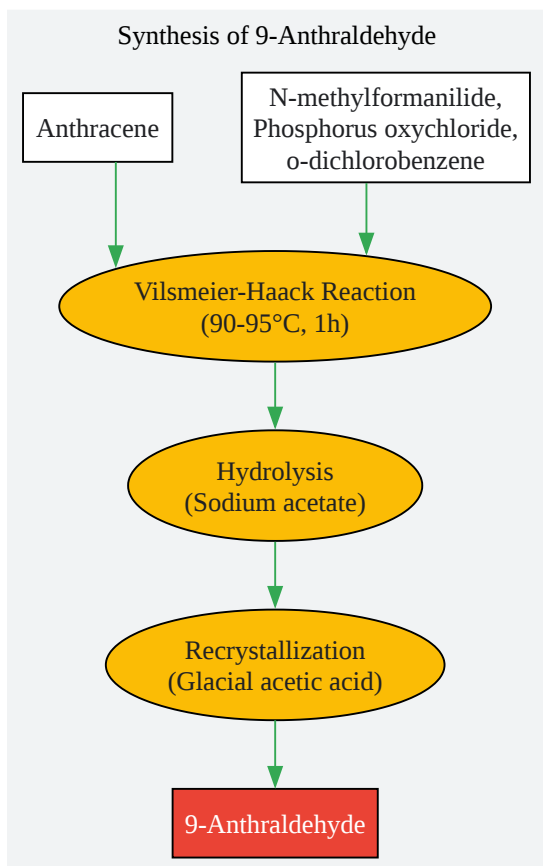
- Anthracene (22.5 g, 0.13 mole)
- N-methylformanilide (35 g, 0.26 mole)
- Phosphorus oxychloride (35 g, 0.23 mole)
- o-dichlorobenzene (20 mL)
- Crystalline sodium acetate (140 g)
- Water (250 mL)
- 6 N Hydrochloric acid

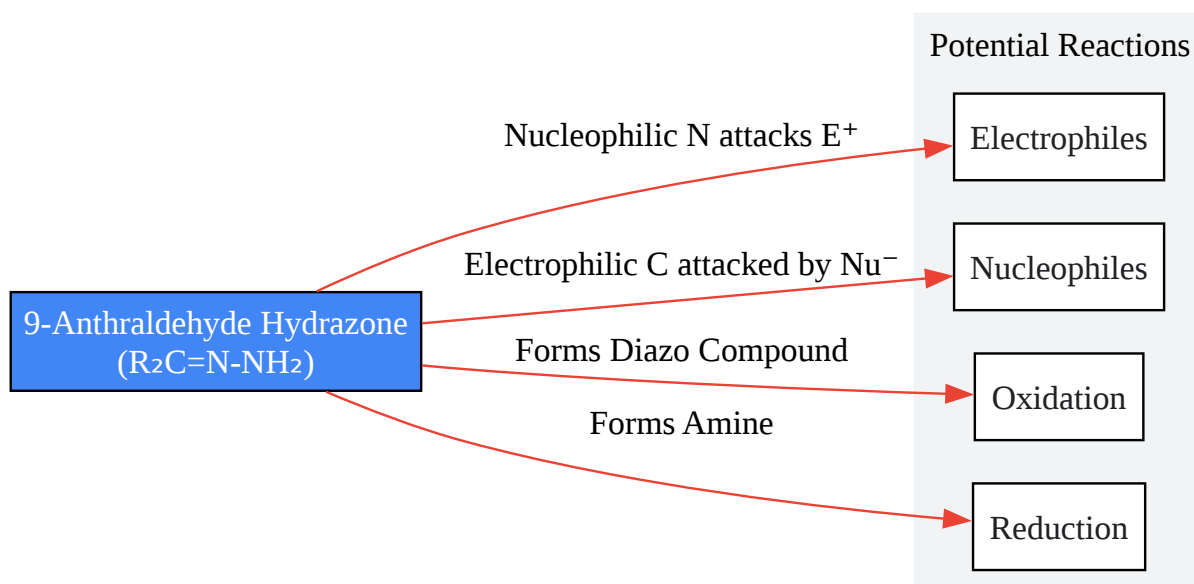
- Glacial acetic acid (50 mL)
- Methanol (30 mL)

Procedure:

- In a round-bottomed flask fitted with a mechanical stirrer and reflux condenser, place N-methylformanilide, phosphorus oxychloride, o-dichlorobenzene, and anthracene.
- Heat the mixture on a steam bath to 90–95°C for 1 hour with stirring.
- Cool the mixture and add a solution of crystalline sodium acetate in water.
- Distill with steam to remove o-dichlorobenzene and most of the methylaniline.
- Cool the residue to solidify the crude product.
- Wash the solid with 6 N hydrochloric acid and then with water.
- Recrystallize the crude solid from hot glacial acetic acid.
- Wash the bright yellow aldehyde with methanol and dry.

Diagram 1: Synthesis Workflow of **9-Anthraldehyde Hydrazone**





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